Oxolinic Acid Methyl Ester

Description

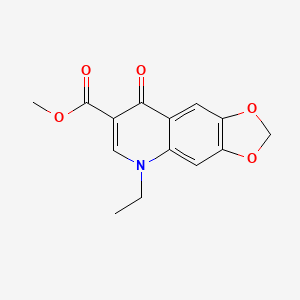

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO5 |

|---|---|

Molecular Weight |

275.26 g/mol |

IUPAC Name |

methyl 5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |

InChI |

InChI=1S/C14H13NO5/c1-3-15-6-9(14(17)18-2)13(16)8-4-11-12(5-10(8)15)20-7-19-11/h4-6H,3,7H2,1-2H3 |

InChI Key |

JPSLGIHGZFHMTG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)OC |

Origin of Product |

United States |

Analytical Characterization Techniques for Oxolinic Acid Methyl Ester

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Oxolinic Acid Methyl Ester. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts (δ) and splitting patterns of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms within the molecule.

For esters of carboxylic acids, the proton NMR spectrum typically shows a characteristic singlet for the methyl ester protons at approximately 3.7 ppm. aocs.org The specific chemical shifts and multiplicities of other protons in the this compound molecule would provide definitive evidence for its precise structure. researchgate.netunimi.it The integration of the peaks corresponds to the number of protons, further aiding in structural assignment. aocs.org

Interactive Data Table: Illustrative ¹H NMR Data for an Ester

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | -OCH₃ (Methyl Ester) |

| Varies | Varies | Varies | Protons on the quinolone ring system |

| Varies | Varies | Varies | Other substituent protons |

Note: The exact chemical shifts and multiplicities for this compound would require experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. purdue.edu The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) group, typically appearing in the range of 1735-1750 cm⁻¹. researchgate.net Another significant band is the C-O stretching vibration, which is usually observed between 1150 and 1300 cm⁻¹. researchgate.net The presence of these characteristic peaks in the IR spectrum of this compound would confirm the presence of the ester functional group. spectra-analysis.com

Interactive Data Table: Characteristic IR Absorption Bands for Esters

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 1735-1750 | C=O stretch | Ester |

| 1150-1300 | C-O stretch | Ester |

| 2850-2960 | C-H stretch | Alkane |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. libretexts.org In the mass spectrum of a methyl ester, the molecular ion peak (M⁺) would correspond to the molecular weight of this compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the acyl group (-COR). youtube.comresearchgate.net The fragmentation of methyl esters can also lead to characteristic ions that help in identifying the compound. nih.gov

Interactive Data Table: Potential Mass Spectrometry Fragments for a Methyl Ester

| m/z Value | Interpretation |

| [M]⁺ | Molecular Ion |

| [M-31]⁺ | Loss of -OCH₃ |

| [M-59]⁺ | Loss of -COOCH₃ |

Note: The specific m/z values would depend on the full structure of this compound.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and for the sensitive detection of the analyte of interest.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase. When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for analyzing fluorescent compounds or those that can be derivatized to become fluorescent. nih.gov Oxolinic acid and its derivatives are known to be fluorescent, making HPLC-FLD a suitable method for their detection. researchgate.netresearchgate.net The method involves injecting the sample onto a column, where it is separated based on its affinity for the stationary and mobile phases. nih.govthaiscience.info The fluorescence detector then measures the emission of light from the analyte after excitation at a specific wavelength, allowing for highly sensitive quantification. researchgate.netresearchgate.net

Interactive Data Table: Typical HPLC-FLD Parameters for Quinolone Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724) and water with additives (e.g., acid) |

| Excitation Wavelength (λex) | ~325-335 nm |

| Emission Wavelength (λem) | ~365-378 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. s4science.at For non-volatile compounds like carboxylic acids, derivatization to more volatile forms, such as methyl esters, is often necessary. s4science.at GC with a Flame Ionization Detector (FID) is a robust and widely used method for the analysis of organic compounds. nih.govijastnet.com In this technique, the sample is injected into a heated port, vaporized, and carried by an inert gas through a column where separation occurs. The separated components are then detected by the FID, which generates a current proportional to the amount of organic analyte being burned. sigmaaldrich.com

Interactive Data Table: General GC-FID Conditions for FAME Analysis

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., with a polyethylene (B3416737) glycol stationary phase) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped from a lower to a higher temperature (e.g., 100 to 240 °C) |

| Detector Temperature | 250-300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. sigmaaldrich.comyoutube.com It is an essential tool for qualitatively monitoring the progress of chemical reactions, such as the esterification of Oxolinic Acid to form this compound. sigmaaldrich.com Additionally, TLC is employed to assess the purity of the final product and to identify the optimal solvent systems for larger-scale purification by column chromatography. youtube.com

In the context of synthesizing this compound, TLC allows a chemist to track the consumption of the starting material (Oxolinic Acid) and the formation of the ester product over time. This is achieved by comparing the retention factor (Rƒ) values of the starting material, the product, and the reaction mixture on the same TLC plate. The Rƒ value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. youtube.com

Due to its increased lipophilicity compared to the parent carboxylic acid, this compound would be expected to have a higher Rƒ value than Oxolinic Acid in a given non-polar solvent system. An analyst would spot the TLC plate with the initial Oxolinic Acid, the ongoing reaction mixture, and a co-spot (a mix of the two) to observe the separation. The disappearance of the spot corresponding to Oxolinic Acid and the appearance of a new spot with a higher Rƒ value would indicate the formation of the desired methyl ester.

While specific, validated TLC methods for this compound are not extensively detailed in published literature, a general approach can be outlined based on methods for similar quinolone compounds. scispace.compmf.unsa.ba

General TLC Procedure:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used due to their polarity and the inclusion of a fluorescent indicator. scispace.com

Mobile Phase (Eluent): The choice of solvent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The exact ratio would be optimized to achieve a product Rƒ value between 0.3 and 0.5 for clear separation. For other quinolone derivatives, solvent systems such as water/methanol (B129727)/dichloromethane have been utilized. pmf.unsa.ba

Visualization: As Oxolinic Acid and its ester are aromatic compounds, they are expected to be UV-active. The spots can be visualized under UV light, typically at a wavelength of 254 nm, where they will appear as dark spots against the fluorescent green background of the plate. scispace.com Further visualization can be achieved using iodine vapor or specific chemical stains if necessary. scispace.com

By using this technique, one can quickly and effectively determine the reaction's completion and assess the presence of impurities before proceeding with more complex analytical methods.

Quantitative Analysis Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard for quantifying related quinolone compounds. nih.govnih.gov An HPLC method for this compound would typically involve a reversed-phase column and a UV detector.

Hypothetical HPLC Method Parameters:

Chromatography: Reversed-phase HPLC would be the method of choice.

Stationary Phase: A C18 column is commonly used for separating quinolones, as it effectively separates compounds based on their hydrophobicity. nih.gov

Mobile Phase: A mixture of an aqueous buffer (such as phosphoric acid or formic acid in water) and an organic solvent (like acetonitrile or methanol) would be used. The isocratic or gradient elution would be optimized to achieve a sharp peak with a reasonable retention time for the methyl ester.

Detection: UV detection is suitable as the quinolone structure contains a strong chromophore. The detection wavelength would be set at the compound's absorption maximum (λmax) to ensure the highest sensitivity. For related compounds, detection wavelengths around 280 nm to 330 nm are often employed. nih.gov

Quantification: A calibration curve would be constructed by injecting standard solutions of purified this compound at various known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the unknown sample is determined by interpolation from this linear regression plot. nih.gov

Method validation would be essential to ensure reliability, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related quinolone antibiotics, HPLC methods have demonstrated excellent linearity (with correlation coefficients, r², often ≥0.999) and low limits of quantification, sometimes in the nanogram-per-liter range when coupled with mass spectrometry. nih.govnih.gov

Below is an example data table illustrating the type of results obtained from the validation of an HPLC method for a related quinolone compound, which would be analogous to what would be generated for this compound.

| Parameter | Typical Performance Value |

| Linearity Range | 0.1 - 20.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.12 - 1.31 µg/kg |

| Limit of Quantification (LOQ) | 0.96 - 2.60 µg/kg |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Note: This table is illustrative and based on data for other quinolone antibiotics; it does not represent validated data for this compound. nih.govmdpi.com |

Mechanistic Investigations of Oxolinic Acid Methyl Ester

Evaluation of DNA Gyrase and Topoisomerase IV Inhibition

The principal targets for quinolone antibiotics within bacterial cells are DNA gyrase and topoisomerase IV. These type II topoisomerase enzymes are critical for managing the topological state of DNA during replication, transcription, and repair. DNA gyrase, composed of GyrA and GyrB subunits, is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into DNA. researchgate.netchemsrc.com Topoisomerase IV, a homolog of gyrase consisting of ParC and ParE subunits, is the main target in many Gram-positive bacteria and its essential role is in the decatenation, or separation, of interlinked daughter chromosomes following replication. acs.org

Direct comparative assays reveal a substantial difference in the inhibitory activity of oxolinic acid versus its methyl ester. The esterification of the carboxylic acid group at position 3 of the quinolone core, a group known to be crucial for binding to the enzyme-DNA complex, drastically reduces its efficacy.

In an assay measuring the inhibition of replicative DNA biosynthesis in Escherichia coli, which serves as an indicator of DNA gyrase activity, oxolinic acid methyl ester was found to be largely inactive. asm.org The concentration required to achieve 50% inhibition (IC50) for the methyl ester was greater than 100 µg/ml, whereas the parent compound, oxolinic acid, had an IC50 of 7 µg/ml. asm.org This demonstrates a significant loss of inhibitory potency for the methyl ester derivative.

The following table summarizes the comparative activity against E. coli.

| Compound | IC50 for Replicative DNA Biosynthesis in E. coli H560 (µg/ml) |

| Oxolinic Acid | 7 |

| This compound | >100 |

| Data sourced from a study on dual-action cephalosporins. asm.org |

The inhibition of DNA gyrase by quinolones like oxolinic acid prevents the negative supercoiling of DNA, which is necessary to relieve the torsional stress that builds up during DNA unwinding for replication. chemdad.com Furthermore, in the absence of ATP, DNA gyrase can relax supercoiled DNA, an activity that is also inhibited by oxolinic acid. acs.orgchemdad.com The interaction of oxolinic acid with the gyrase-DNA complex can lead to the formation of double-strand DNA breaks. chemsrc.com

Topoisomerase IV's primary function is to unlink, or decatenate, the newly replicated circular chromosomes. Inhibition of this enzyme prevents the segregation of the daughter DNA molecules, leading to a halt in cell division. acs.org

Given that this compound shows vastly inferior inhibition of replicative DNA biosynthesis, it can be inferred that its ability to inhibit DNA supercoiling and decatenation is also severely compromised compared to the parent acid. asm.org The lack of significant activity against the target enzymes means these crucial downstream processes of DNA topology management are not effectively disrupted by the methyl ester.

Biochemical Pathways Affected by this compound

The consequences of inhibiting DNA gyrase and topoisomerase IV extend to several critical biochemical pathways within the bacterial cell, most notably the synthesis of nucleic acids and, to a lesser extent, proteins.

The primary and most immediate effect of active quinolones is the rapid inhibition of bacterial DNA synthesis. chemsrc.comnih.gov Studies on oxolinic acid show it is a potent, reversible inhibitor of ATP-dependent replicative DNA synthesis. chemdad.comnih.gov This inhibition is the direct result of the drug's action on DNA gyrase. chemdad.comnih.gov

Consistent with its poor enzyme inhibition, this compound is a very weak inhibitor of bacterial DNA synthesis. The IC50 value of >100 µg/ml for the inhibition of replicative DNA biosynthesis in E. coli indicates that at typical concentrations, it would have a negligible effect on this pathway. asm.org This is further supported by its high Minimum Inhibitory Concentration (MIC) against E. coli, which was found to be >100 µg/ml, in contrast to 8 µg/ml for oxolinic acid. asm.org

Table of Comparative Inhibitory Concentrations

| Compound | IC50 (DNA Synthesis, µg/ml) | MIC (E. coli, µg/ml) |

|---|---|---|

| Oxolinic Acid | 7 | 8 |

| This compound | >100 | >100 |

Data from a comparative study of quinolones and their esters. asm.org

The effect of quinolones on protein and RNA synthesis is generally considered secondary to their impact on DNA replication. For the parent compound, oxolinic acid, studies have shown that at concentrations sufficient to block DNA synthesis in Proteus vulgaris, there was no effect on the rate of incorporation of precursors into protein or RNA. nih.gov Another study found that oxolinic acid's inhibition of RNA synthesis appears to be mediated by a mechanism separate from its effect on the average DNA supercoiling level. nih.gov

No specific research findings on the direct effects of this compound on protein or RNA synthesis were identified in the reviewed literature. However, given its profound lack of activity against its primary targets and its consequent inability to inhibit DNA synthesis, it is highly improbable that it would cause significant perturbations in protein or RNA synthesis.

Potential for Alternative or Secondary Mechanisms of Action

While the primary mechanism of action for oxolinic acid is the inhibition of bacterial DNA gyrase, some research has pointed to potential secondary activities. In mammalian systems, oxolinic acid has been shown to act as a dopamine (B1211576) uptake inhibitor, which explains certain neuroexcitatory effects. chemdad.com

There is no available data from the search results to suggest that this compound possesses any alternative or secondary mechanisms of action. Its chemical modification—the esterification of the carboxylic acid—significantly reduces its primary antibacterial activity. asm.org It is plausible that this modification would similarly impact any secondary targets, though specific studies are lacking.

Biological Activity and Microbiological Efficacy of Oxolinic Acid Methyl Ester

In Vitro Antimicrobial Spectrum Analysis (e.g., Gram-negative bacteria)

Limited research is available on the broad antimicrobial spectrum of Oxolinic Acid Methyl Ester. The available data primarily focuses on its comparison with the parent compound, oxolinic acid, and suggests a lack of significant activity.

Studies comparing the methyl esters of several quinolones, including oxolinic acid, have found them to be inactive. For this compound, the Minimum Inhibitory Concentration (MIC) against Escherichia coli was determined to be greater than 100 µg/ml. asm.org This is substantially higher than the MIC of the parent compound, oxolinic acid, indicating a significant loss of antibacterial potency. asm.org

There is currently no available information in the reviewed literature that defines whether the minimal activity of this compound is bactericidal or bacteriostatic.

Comparative Studies with Oxolinic Acid and Other Reference Compounds

Comparative studies are crucial for understanding the structure-activity relationship of quinolone derivatives. A 1987 study evaluated the effects of several quinolones and their corresponding methyl esters on replicative DNA biosynthesis in Escherichia coli. The results demonstrated that while oxolinic acid effectively inhibited the process with a 50% inhibitory concentration (IC50) of 7 µg/ml, this compound was inactive, with an IC50 value greater than 100 µg/ml. asm.org This lack of activity was also observed for the methyl esters of norfloxacin (B1679917) and pefloxacin, suggesting that the free carboxyl group is essential for the antibacterial action of these quinolones. asm.org

Table 1: Comparative Activity of Quinolones and Their Methyl Esters Against E. coli H560 asm.org

| Compound | IC50 (µg/ml) for DNA Biosynthesis Inhibition | MIC (µg/ml) for E. coli 25922 |

|---|---|---|

| Oxolinic Acid | 7 | 0.2 |

| This compound | >100 | >100 |

| Norfloxacin | 0.5 | 0.03 |

| Norfloxacin Methyl Ester | >100 | 16 |

| Pefloxacin | 2 | 0.06 |

| Pefloxacin Methyl Ester | >100 | Not Determined |

Investigation of Activity Against Specific Bacterial Strains

Detailed investigations into the efficacy of this compound against a wide range of specific bacterial pathogens are scarce due to its apparent lack of significant activity.

Escherichia coli : As detailed in the comparative studies, this compound is largely inactive against E. coli, with an IC50 and MIC both recorded as >100 µg/ml. asm.org

Pseudomonas aeruginosa : No specific data on the activity of this compound against P. aeruginosa was found in the reviewed literature. The parent compound, oxolinic acid, is known to have limited or no activity against Pseudomonas species. fao.org

Burkholderia glumae : While oxolinic acid is used to control B. glumae, the causal agent of bacterial grain rot in rice, there is no available data on the specific activity of its methyl ester derivative against this pathogen. researchgate.netapsnet.orglookchem.com

Proteus vulgaris : Oxolinic acid is noted to be particularly active against Proteus species. fao.orgnih.gov However, specific studies on the effect of this compound on P. vulgaris have not been identified.

Aeromonas salmonicida : Oxolinic acid demonstrates high activity against A. salmonicida, a significant pathogen in aquaculture. fao.orgresearchgate.net There is no corresponding efficacy data available for this compound.

Environmental Fate and Degradation Studies of Quinolone Esters

Persistence and Degradation Kinetics in Aquatic and Sediment Environments

Scientific literature available through comprehensive searches does not currently provide specific data on the persistence and degradation kinetics of Oxolinic Acid Methyl Ester in aquatic and sediment environments. While studies on its parent compound, oxolinic acid, exist, the distinct chemical properties of the methyl ester derivative mean that its environmental behavior, including its half-life and degradation rates in water and soil, has not been independently characterized or reported in the reviewed literature.

Interactive Data Table: Persistence and Degradation Kinetics of this compound

| Parameter | Aquatic Environment | Sediment Environment |

| Half-life (t½) | Data not available | Data not available |

| Degradation Rate Constant (k) | Data not available | Data not available |

Photodegradation and Biodegradation Pathways

There is a lack of specific research detailing the photodegradation and biodegradation pathways of this compound. The transformation of this specific compound under the influence of light (photolysis) or by microorganisms has not been a direct subject of the environmental studies found. Consequently, the specific byproducts and the sequence of degradation steps for this compound remain uncharacterized in the scientific literature. While photodegradation is a key process for the parent compound, oxolinic acid, it is not possible to extrapolate these pathways to its methyl ester without specific experimental evidence.

Interactive Data Table: Degradation Pathways of this compound

| Degradation Type | Pathway Description | Key Reactive Species |

| Photodegradation | Data not available | Data not available |

| Biodegradation | Data not available | Data not available |

Metabolite Identification and Environmental Transformation Products

Currently, there are no available studies that have identified the specific metabolites or environmental transformation products resulting from the degradation of this compound. This compound is itself listed as a potential degradation product or impurity reference material for oxolinic acid in some chemical supplier documentation. lgcstandards.combioszeparacio.hu However, dedicated studies on the further environmental transformation of this compound are not present in the reviewed scientific literature. Therefore, a list of its environmental transformation products cannot be compiled.

Interactive Data Table: Identified Metabolites and Transformation Products of this compound

| Original Compound | Transformation Product | Analytical Method Used | Source Environment |

| This compound | Data not available | Data not available | Data not available |

Future Research Directions and Potential Applications

Design and Synthesis of Novel Oxolinic Acid Methyl Ester Derivatives with Enhanced Biological Activity

The core structure of oxolinic acid provides a versatile scaffold for chemical modification to enhance its biological activity. A primary research direction involves the design and synthesis of novel derivatives of its methyl ester. The esterification of the carboxylic acid group is the first step, from which further modifications can be made. organic-chemistry.org Synthetic strategies often focus on introducing diverse functional groups to the quinolone core to potentially broaden the antimicrobial spectrum or overcome resistance mechanisms.

For instance, research into analogous heterocyclic compounds has shown that the introduction of sulfonic acid ester moieties or modifications at the N-1 position of the quinolone ring can lead to compounds with significantly enhanced antibacterial and antifungal activities. researchgate.netnih.govmdpi.com Studies on other quinolone derivatives have demonstrated that the synthesis of hybrid molecules, for example by incorporating a piperazine (B1678402) or morpholine (B109124) ring, can result in compounds with potent activity against a range of pathogens, including resistant strains. mdpi.comresearchgate.net

Future work will likely involve creating libraries of this compound derivatives with various substituents. These derivatives would then be screened for activity against a panel of clinically relevant bacteria and fungi. The goal is to identify lead compounds with superior potency and a more favorable pharmacological profile compared to the parent drug.

Table 1: Examples of Synthetic Strategies for Biologically Active Heterocyclic Compounds This table is based on findings from analogous compound classes and suggests potential pathways for modifying this compound.

| Compound Class | Synthetic Modification | Resulting Biological Activity | Reference |

| Piperonylic Acid Derivatives | Introduction of a sulfonic acid ester moiety | Significant antibacterial activities against pathogens like Pseudomonas syringae. | researchgate.netnih.gov |

| 3-(3-Pyridyl)-oxazolidinone Derivatives | Synthesis of methyl sulfonic acid esters | Broad-spectrum activity against Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. | mdpi.com |

| Quinoxaline Derivatives | Creation of various substituted derivatives | Potent antifungal activity against Rhizoctonia solani, superior to commercial fungicides. | rsc.org |

| 2-methyl-quinazolin-4(3H)-ones | Condensation with aromatic aldehydes to form Schiff bases | Analgesic, anti-inflammatory, antibacterial, and antifungal properties. | researchgate.net |

Exploration of this compound as a Prodrug Strategy

The conversion of a pharmacologically active compound into a prodrug is a well-established strategy to overcome undesirable properties such as poor solubility, low permeability, and rapid metabolism. nih.govmdpi.com A significant area of future research is the exploration of this compound as a prodrug for oxolinic acid.

The carboxylic acid group of oxolinic acid is essential for its antibacterial activity but can also limit its oral bioavailability due to ionization at physiological pH, which hinders its passage across biological membranes. nih.gov By masking this polar carboxyl group as a methyl ester, the lipophilicity of the molecule is increased. This modification is expected to enhance its absorption and permeability. nih.gov

Once absorbed into the body, the methyl ester would ideally be hydrolyzed by endogenous esterase enzymes to release the active parent drug, oxolinic acid, at the site of action. nih.gov Research in this area will focus on evaluating the in vitro and in vivo conversion rates of the methyl ester to oxolinic acid in various biological matrices (e.g., plasma, liver homogenates) and assessing its pharmacokinetic profile to confirm improved bioavailability. researchgate.net This strategy could lead to more effective delivery and therapeutic efficacy of the antibiotic.

Advanced Mechanistic Studies using Biophysical Techniques

Understanding the mechanism of action at a molecular level is crucial for drug development. While the general mechanism of quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, advanced biophysical techniques can provide deeper insights into the specific interactions of this compound and its derivatives. nih.govmdpi.com

Future studies will likely employ a range of biophysical methods to investigate how these compounds interact with their molecular targets. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the drug bound to its target enzyme, revealing key binding interactions. mdpi.com Spectroscopic methods like Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy can be used to study the coordination of the drug with metal ions, which is often crucial for its biological activity. nih.govmdpi.com These techniques would help elucidate whether the methyl ester itself has any intrinsic activity or if it must first be converted to the carboxylic acid to bind effectively.

Development of Robust Analytical Methods for Environmental Monitoring

The widespread use of antibiotics like oxolinic acid in aquaculture can lead to their release into the environment, raising concerns about the development of antibiotic resistance. researchgate.netnih.gov Consequently, there is a need for robust and sensitive analytical methods to monitor the presence of these compounds and their metabolites, including the methyl ester, in various environmental matrices.

Current methods for detecting oxolinic acid in samples such as water, soil, and sediment predominantly use High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors. researchgate.nettandfonline.commhlw.go.jp These methods often involve an initial extraction step, such as microwave-assisted extraction (MAE) or solid-phase extraction (SPE), to isolate and concentrate the analyte from the complex sample matrix. researchgate.nettandfonline.com

Future research will focus on developing and validating similar analytical methods specifically for this compound. This will involve optimizing extraction procedures, chromatographic separation conditions, and detection parameters. The goal is to establish methods with low limits of detection (LOD) and high recovery rates, suitable for accurately quantifying trace levels of the compound in environmental samples and ensuring comprehensive monitoring of its fate and persistence. nih.govresearchgate.net

Table 2: Analytical Methods for the Determination of Oxolinic Acid in Environmental Samples

| Analytical Technique | Sample Matrix | Extraction Method | Limit of Detection (LOD) | Recovery Rate | Reference |

| HPLC with Fluorescence Detection | Marine Sediment | Solid Phase Extraction (SPE) | 1.6 µg/kg | 82-85% | researchgate.net |

| HPLC with Fluorescence Detection | Soil, River Water | Microwave-Assisted Extraction (MAE) & SPE | 0.3-0.5 µg/kg (Soil), 2 ng/L (Water) | 90-95% | tandfonline.com |

| HPLC with Fluorescence Detection | Bryophyte (Fontinalis antipyretica) | Liquid-Liquid Extraction | 1 ng/g | Not Specified | nih.govresearchgate.net |

| HPLC-FL / LC-MS | Animal and Fishery Products | SPE (Divinylbenzene-N-vinylpyrrolidone copolymer cartridge) | Not Specified | Not Specified | mhlw.go.jp |

Computational Design for Targeted Molecular Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These techniques can be powerfully applied to the rational design of novel this compound derivatives with tailored properties and targeted molecular interactions.

Molecular docking studies can be used to simulate the binding of potential derivatives to the active site of target proteins, such as bacterial DNA gyrase. researchgate.netnih.gov By calculating binding affinities and analyzing interaction modes, researchers can predict which chemical modifications are most likely to improve the compound's inhibitory activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to establish a mathematical correlation between the chemical structure of the derivatives and their biological activity, further guiding the design of more potent molecules. nih.gov

This in silico approach allows for the screening of large virtual libraries of compounds, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.govresearchgate.net This strategy accelerates the drug discovery process, reduces costs, and enhances the probability of developing derivatives with superior efficacy and specificity. mdpi.com

Q & A

Q. What are the established synthetic pathways for producing oxolinic acid methyl ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of oxolinic acid (a quinolone derivative) using methanol under acidic or catalytic conditions. Key steps include:

- Transesterification : Reacting oxolinic acid with methyl donors (e.g., methyl chloride or dimethyl sulfate) in the presence of a base catalyst (e.g., sodium methoxide) .

- Acid-Catalyzed Esterification : Using concentrated sulfuric acid or BF₃-methanol complexes to protonate the carboxylic acid group, facilitating nucleophilic attack by methanol .

- Purity Optimization : Purification via column chromatography (silica gel) or recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts . Yield is highly dependent on stoichiometric ratios, temperature (typically 60–80°C), and catalyst selection.

Q. How does this compound exert its antibacterial activity, and what are its primary molecular targets?

As a quinolone derivative, this compound inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and transcription. It stabilizes the DNA-enzyme complex, inducing double-strand breaks and bacteriostatic effects. Studies confirm efficacy against Gram-negative pathogens like Burkholderia glumae (97% inhibition in plant models) and urinary tract infection isolates . Resistance often arises from mutations in gyrA (DNA gyrase) or efflux pump upregulation .

Q. What experimental models are suitable for assessing the pharmacokinetics of this compound?

- In Vitro : Use bacterial membrane models (e.g., E. coli vesicles) to study permeability and efflux ratios .

- In Vivo : Fish (e.g., tilapia) or rodent models for bioavailability studies. For example, LC-UV analysis in tilapia muscle demonstrated dose-dependent residue accumulation, with a 48-hour withdrawal period recommended .

- Plant Pathogen Models : Efficacy testing in rice seedlings infected with Burkholderia glumae showed 97% survival in treated groups versus 8% in controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC (Minimum Inhibitory Concentration) values for this compound across bacterial strains?

Discrepancies in MIC data may arise from:

- Strain-Specific Mutations : Variations in gyrA or efflux pump expression (e.g., acrAB-tolC in Enterobacteriaceae) .

- Methodological Variability : Standardize broth microdilution protocols (CLSI guidelines) and account for pH, cation content, and inoculum size .

- Statistical Analysis : Apply multivariate regression (e.g., GLM) to isolate experimental parameters (e.g., dissolved oxygen, water pH) affecting MIC outcomes .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

- LC-UV/LC-MS : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water). Detection limits as low as 5 ng/mL in fish muscle have been achieved .

- Immunoassays : Competitive enzyme-linked immunosorbent assays (ELISAs) enable high-throughput screening (e.g., EuroProxima kit for fish/shrimp samples) .

- GC-MS : After derivatization (e.g., silylation), analyze methyl esters via polar capillary columns (e.g., SP™-2560) for structural confirmation .

Q. How can metabolic stability and degradation pathways of this compound be characterized in environmental systems?

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10) at 25–37°C to assess ester bond cleavage. Monitor degradation products (e.g., oxolinic acid) via LC-MS .

- Soil/Water Microcosms : Use ¹⁴C-labeled tracer to track mineralization rates and metabolite formation under aerobic/anaerobic conditions.

- QSAR Modeling : Predict persistence using logP (2.1) and hydrolysis half-life (t₁/₂ > 30 days in neutral water) .

Q. What strategies mitigate bacterial resistance to this compound in agricultural applications?

- Combination Therapy : Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) or β-lactams to enhance potency .

- Rotational Use : Alternate with non-quinolone agents (e.g., tetracyclines) to reduce selective pressure .

- Genomic Surveillance : Screen for gyrA mutations (e.g., Ser83→Leu) in field isolates using PCR-RFLP .

Methodological Considerations

- Data Validation : Cross-validate LC-UV results with LC-MS/MS to confirm specificity, especially in lipid-rich matrices like fish muscle .

- Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values in pathogen inhibition assays .

- Ethical Reporting : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.